2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives
Properties
Molecular Formula |
C24H15BrN2O4 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
2-(5-bromoquinolin-8-yl)-5-(2-methoxyphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C24H15BrN2O4/c1-30-20-6-2-3-7-21(20)31-14-8-9-15-17(13-14)24(29)27(23(15)28)19-11-10-18(25)16-5-4-12-26-22(16)19/h2-13H,1H3 |
InChI Key |
NIAXHAQLZABJPG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C5C(=C(C=C4)Br)C=CC=N5 |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C5C(=C(C=C4)Br)C=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The starting materials might include quinoline derivatives, brominating agents, and isoindole precursors. Common synthetic routes could involve:
Bromination: Introduction of the bromine atom into the quinoline ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reactions: Formation of the methoxyphenoxy group through nucleophilic substitution or coupling reactions using reagents like phenol derivatives and appropriate catalysts.
Cyclization: Formation of the isoindole ring through cyclization reactions, often involving condensation of suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the quinoline ring or the isoindole moiety, potentially leading to dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or isoindole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers might study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising leads in drug discovery.
Industry
In the industrial sector, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-8-quinolinyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
- 2-(5-fluoro-8-quinolinyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
- 2-(5-iodo-8-quinolinyl)-5-(2-methoxyphenoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-(5-BROMOQUINOLIN-8-YL)-5-(2-METHOXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
